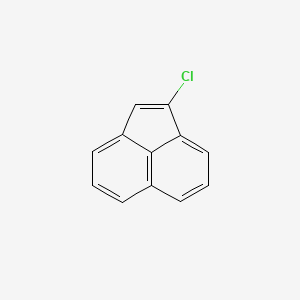

1-Chloroacenaphthylene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56122-55-5 |

|---|---|

Molecular Formula |

C12H7Cl |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-chloroacenaphthylene |

InChI |

InChI=1S/C12H7Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |

InChI Key |

IUOZUYUGGOKLEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C3=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to 1 Chloroacenaphthylene

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of the chloro substituent onto the acenaphthylene (B141429) core in a single step. One common approach is the reaction of acenaphthylene with a suitable chlorinating agent. ontosight.ai The choice of chlorinating agent and reaction conditions can be tailored to control the regioselectivity and yield of the desired 1-chloroacenaphthylene (B12796275) isomer.

While direct chlorination of acenaphthylene can be a straightforward approach, it may lead to a mixture of isomers, including substitution at different positions on the aromatic ring. Therefore, careful optimization of reaction parameters is often necessary to achieve high selectivity for the 1-chloro isomer.

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of this compound from a starting material that already contains a portion of the final structure. These methods often provide better control over the regiochemistry of the final product.

Halogenation reactions are a fundamental tool in organic synthesis for introducing halogen atoms into molecules. mt.comallen.in In the context of this compound synthesis, halogenation can be applied to acenaphthene (B1664957) or acenaphthylene precursors.

The chlorination of acenaphthene can be achieved using various chlorinating agents. For instance, the reaction of acenaphthene with copper(I) chloride (CuCl) under controlled heating can yield 3-chloroacenaphthene (B3053738). This chlorinated intermediate can then potentially be a precursor for this compound through subsequent reactions.

Electrophilic halogenation of acenaphthene derivatives has been studied in detail. For example, the chlorination of 5-chloroacenaphthene (B144682) with sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride has been shown to produce the 5,6-dichloroacenaphthene. acs.org While this specific example leads to a different isomer, it highlights the utility of electrophilic substitution in modifying the acenaphthene core.

Table 1: Examples of Halogenation Reactions on Acenaphthene Derivatives

| Starting Material | Reagent(s) | Product(s) | Yield | Reference |

| 5-Chloroacenaphthene | Sulfuryl chloride, Aluminum chloride | 5,6-Dichloroacenaphthene | 75-78% | acs.org |

| 5-Bromoacenaphthene (B1265734) | Sulfuryl chloride | 5-Bromo-6-chloroacenaphthene | Major product | acs.org |

| 3-Chloroacenaphthene | Chlorine, Zinc powder | 3,6-Dichloroacenaphthene | - | acs.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Elimination reactions provide a powerful method for the synthesis of alkenes, including vinylic chlorides like this compound. iitk.ac.insaskoer.casaskoer.ca A key strategy involves the dehydrohalogenation of a suitable dihalogenoacenaphthene precursor.

A notable example is the base-promoted syn-elimination from trans-1,2-dihalogenoacenaphthenes. researchgate.netresearchgate.net When trans-1-bromo-2-chloroacenaphthene is treated with potassium t-butoxide in t-butyl alcohol, it undergoes elimination to yield a mixture of 1-bromoacenaphthylene (B8710054) and this compound. researchgate.netresearchgate.net Interestingly, in the case of trans-1-chloro-2-fluoroacenaphthene, this compound is obtained as the sole product. researchgate.netresearchgate.net

Table 2: Products of Elimination Reactions from trans-1,2-Dihalogenoacenaphthenes

| Starting Material (trans-1,2-dihalogenoacenaphthene) | Base | Product(s) | Product Ratio | Reference |

| 1-Bromo-2-chloroacenaphthene | Potassium t-butoxide | 1-Bromoacenaphthylene, this compound | 51.5 : 48.5 | researchgate.netresearchgate.net |

| 1-Chloro-2-fluoroacenaphthene | Potassium t-butoxide | This compound | Sole product | researchgate.netresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electrophilic substitution reactions are a cornerstone of aromatic chemistry and can be utilized to introduce a chlorine atom onto the acenaphthene or acenaphthylene ring system. lookchem.comyoutube.comyoutube.com The regioselectivity of the substitution is influenced by the existing substituents on the ring and the reaction conditions.

Studies on the electrophilic substitution of acenaphthene have shown that halogenation can occur at various positions. acs.org For instance, bromination of 3-chloroacenaphthene primarily leads to substitution at the 6-position. acs.org Similarly, chlorination of 5-bromoacenaphthene with sulfuryl chloride yields mainly the 5,6-dihalo compound. acs.org These findings suggest that by carefully choosing the starting material and reaction conditions, it is possible to direct the electrophilic chlorination to the desired position to ultimately form a precursor to this compound.

Selenoxide elimination is a well-established method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds. wikipedia.orgorgsyn.orgbeilstein-journals.org This reaction proceeds through an intramolecular syn-elimination pathway. wikipedia.org While direct application to the synthesis of this compound is not extensively documented in the provided search results, the general principle of selenoxide elimination to form a carbon-carbon double bond is relevant. wikipedia.orgorgsyn.org The process typically involves the formation of an α-phenylseleno compound, followed by oxidation to the corresponding selenoxide, which then undergoes spontaneous elimination. orgsyn.org This methodology could potentially be adapted for the synthesis of vinylic chlorides from appropriate precursors.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of this compound through elimination reactions has been the subject of mechanistic studies. researchgate.netresearchgate.net

The base-promoted syn-elimination from trans-1,2-dihalogenoacenaphthenes is suggested to proceed through an irreversible E1cb (Elimination Unimolecular conjugate Base) mechanism. researchgate.netresearchgate.net This mechanism involves the formation of a carbanion intermediate in a stepwise process. researchgate.netresearchgate.net Evidence for this includes the lack of a significant leaving group effect and the preferential departure of the 'poorer' leaving group in certain cases. researchgate.netresearchgate.net For instance, in the elimination from trans-1-bromo-2-chloroacenaphthene, both HBr and HCl are eliminated, whereas with trans-1-chloro-2-fluoroacenaphthene, only HF elimination to form this compound is observed. researchgate.netresearchgate.net The absence of deuterium (B1214612) incorporation in the starting material when the reaction is carried out in a deuterated solvent further supports the irreversible nature of the carbanion formation. researchgate.netresearchgate.net

Concerted and Stepwise Elimination Mechanisms

The formation of the double bond in this compound via an elimination reaction can proceed through different mechanistic pathways, primarily the concerted E2 mechanism and the stepwise E1cB (Elimination Unimolecular conjugate Base) mechanism. The choice between these pathways is dictated by the specific reactants and reaction conditions.

In a concerted E2 mechanism , the removal of a proton by a base and the departure of the leaving group occur in a single, simultaneous step. This pathway is often favored with a strong base and a good leaving group. For the formation of this compound from a precursor like trans-1,2-dichloroacenaphthene, the anti-elimination pathway, where the proton and the leaving group are on opposite sides of the molecule, is typically concerted. researchgate.net A significant effect of the leaving group on the reaction rate is a key indicator of a concerted mechanism. researchgate.net

Conversely, a stepwise E1cB mechanism involves two steps: the initial formation of a carbanion intermediate through deprotonation by a base, followed by the departure of the leaving group in a subsequent step. This mechanism is more likely when the leaving group is poor and the resulting carbanion is stabilized. The syn-elimination from cis- and trans-1,2-dihaloacenaphthenes, particularly in the presence of potassium tert-butoxide in t-butyl alcohol, is suggested to proceed through an irreversible E1cB mechanism, denoted as (E1cB)I. researchgate.net A key piece of evidence for this stepwise process is the observation of a small or unusual leaving group effect. researchgate.net For instance, in some elimination reactions leading to similar structures, the observation that fluorine is a better leaving group than chlorine or bromine points towards an (E1cB)I mechanism. researchgate.net

Influence of Leaving Group Ability and Solvent Effects

The rate and mechanism of the elimination reactions to form this compound are critically dependent on the ability of the leaving group to depart and the nature of the solvent used.

Leaving Group Ability: The "leaving group ability" refers to the capacity of a substituent to depart with the electron pair from its bond with carbon. Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. libretexts.orglibretexts.org In the context of synthesizing halo-substituted acenaphthylenes from 1,2-dihaloacenaphthenes, the effect of the leaving group has been studied in different base-solvent systems. researchgate.net

For syn-eliminations promoted by potassium tert-butoxide in t-butyl alcohol, the observed order of leaving group ability is F > Cl ≈ Br. researchgate.net This unusual order, where the typically poor leaving group fluorine departs more readily than chlorine and bromine, strongly suggests a stepwise (E1cB)I mechanism. In this pathway, the rate-determining step is the formation of the carbanion, not the departure of the leaving group. researchgate.net

In contrast, when the reaction is carried out with potassium ethoxide in ethanol (B145695), the order of leaving group ability for syn-eliminations changes to Br > Cl > F. researchgate.net This order is more aligned with what would be expected for a concerted E2 mechanism, where the C-X bond is broken in the rate-determining step. However, the leaving group effects are noted to be very small, which means a stepwise mechanism cannot be entirely ruled out even in this system. researchgate.net For anti-eliminations from cis-dihaloacenaphthenes, a significant leaving group effect is observed, supporting a concerted E2 mechanism. researchgate.net

| Base/Solvent System | Leaving Group Ability Order (syn-elimination) | Suggested Mechanism |

| t-BuOK / t-BuOH | F > Cl ≈ Br | (E1cB)I |

| EtOK / EtOH | Br > Cl > F | E2 (stepwise not excluded) |

Solvent Effects: The solvent plays a crucial role in stabilizing the transition states and intermediates involved in the elimination reaction. rsc.orgpurechemistry.org The choice of solvent can therefore influence both the reaction rate and the predominant mechanistic pathway. dalalinstitute.com

In the synthesis of this compound precursors, the use of a polar protic solvent like t-butyl alcohol or ethanol is common. researchgate.net

Potassium tert-butoxide in t-butyl alcohol (t-BuOK/t-BuOH): This bulky base in a relatively less polar protic solvent favors the formation of a carbanion, promoting the E1cB mechanism for syn-eliminations. researchgate.net

Potassium ethoxide in ethanol (EtOK/EtOH): Ethanol is a more polar protic solvent than t-butyl alcohol. A more polar solvent can better solvate the departing leaving group in an E2 transition state, which could explain the shift towards a more E2-like character in this system. researchgate.netdalalinstitute.com

The interplay between the base and solvent is therefore critical in directing the reaction towards a specific mechanistic route, which in turn affects the product distribution and reaction efficiency in the synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 1 Chloroacenaphthylene

Nucleophilic Substitution Reactions

The reactivity of 1-Chloroacenaphthylene (B12796275) in nucleophilic substitution reactions is significantly constrained by its structure. As a vinylic halide, the chlorine atom is attached to an sp²-hybridized carbon atom, which imparts a distinct reactivity profile compared to typical alkyl halides.

Kinetic Studies and Solvent Effects

Specific kinetic studies on the solvolysis or nucleophilic substitution of this compound are not extensively documented in the literature, primarily because vinylic halides are notoriously unreactive under standard SN1 or SN2 conditions. However, we can predict the expected kinetic behavior and solvent effects based on established principles of these mechanisms.

The rate of a reaction can be profoundly influenced by the solvent's properties, such as polarity (measured by the dielectric constant) and its ability to stabilize charged species. Polar protic solvents (e.g., water, ethanol) are effective at solvating both cations and anions and are known to accelerate SN1 reactions by stabilizing the carbocation intermediate and the leaving group. libretexts.org Conversely, they can decrease the rate of SN2 reactions by solvating the nucleophile, thus lowering its ground-state energy and increasing the activation barrier. libretexts.org Polar aprotic solvents (e.g., acetone, DMSO) are also polar but lack acidic protons; they are particularly effective at accelerating SN2 reactions by solvating the counter-cation of the nucleophile, leaving the nucleophile itself more "naked" and reactive. libretexts.org

Should this compound undergo substitution, the choice of solvent would be critical in favoring a particular mechanistic pathway. An SN1-type mechanism would be favored by highly polar, protic solvents, whereas an SN2-type or addition-elimination mechanism would be more plausible in polar aprotic solvents with a potent nucleophile.

Interactive Table 1: Predicted Relative Solvolysis Rates of this compound in Various Solvents for a Hypothetical SN1 Reaction

This table illustrates the expected trend in reaction rates based on solvent polarity and protic nature for a hypothetical SN1 solvolysis. Higher dielectric constants and the presence of hydrogen bonding generally lead to faster SN1 reactions. mdpi.com

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Rate (k/k₀) |

| Water | 80.1 | Polar Protic | High |

| Formic Acid | 58.5 | Polar Protic | High |

| Methanol | 32.7 | Polar Protic | Moderate |

| Ethanol (B145695) | 24.5 | Polar Protic | Moderate-Low |

| Acetone | 20.7 | Polar Aprotic | Low |

| Diethyl Ether | 4.3 | Nonpolar | Very Low |

Mechanistic Pathways (e.g., SN1, SN2 Considerations)

The direct displacement of the chloride in this compound via classical SN1 or SN2 mechanisms is mechanistically unfavorable.

SN1 Considerations : The SN1 mechanism requires the formation of a carbocation intermediate upon departure of the leaving group. researchgate.net In the case of this compound, this would result in a vinylic carbocation at the C1 position. Vinylic cations are inherently unstable because the positive charge resides in an sp-hybridized orbital, which has more s-character and is more electronegative than an sp² or sp³ orbital, making it less capable of bearing a positive charge. youtube.com Furthermore, the geometry of the vinylic cation is linear at the cationic carbon, which would introduce significant ring strain into the five-membered ring of the acenaphthylene (B141429) system. For these reasons, the SN1 pathway is highly disfavored.

SN2 Considerations : The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com This trajectory is impossible for this compound. The planar, fused-ring structure completely shields the back of the C-Cl bond, making a backside attack sterically prohibited. youtube.com Additionally, the incoming nucleophile, which is electron-rich, would experience strong electrostatic repulsion from the high electron density of the aromatic π-system. youtube.com

Given the barriers to SN1 and SN2 pathways, if nucleophilic substitution were to occur, it would likely proceed through an alternative mechanism, such as a two-step addition-elimination pathway. This would involve the initial attack of a strong nucleophile on the C=C double bond to form a stabilized carbanionic intermediate, followed by the elimination of the chloride ion to restore the aromatic system.

Electrophilic and Radical-Mediated Transformations

Electrophilic Additions and Substitutions

The carbon-carbon double bond within the five-membered ring of this compound is susceptible to electrophilic attack. youtube.com The mechanism involves the initial attack of the π-electrons on an electrophile (E⁺), leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. youtube.com

The regioselectivity of the addition is dictated by the stability of the resulting carbocation (Markovnikov's Rule). youtube.com In the case of this compound, attack of an electrophile at the C2 position would generate a carbocation at the C1 position.

This C1 carbocation is analogous to a benzylic cation, as it is adjacent to the naphthalene (B1677914) aromatic system, allowing for significant resonance stabilization. msu.edu Although the chlorine atom at C1 exerts a destabilizing inductive electron-withdrawing effect, the resonance stabilization provided by the fused aromatic rings is the dominant factor. Therefore, electrophilic addition to this compound is predicted to proceed via the more stable C1 carbocation. For example, the reaction with hydrogen bromide (HBr) would yield 1-bromo-1-chloroacenaphthene. youtube.com

Radical Reaction Pathways and Domino Cyclizations

The acenaphthylene framework is also reactive towards radicals. Theoretical studies on the parent acenaphthylene molecule show that the C1=C2 double bond is the most reactive site for radical additions. msu.edu Gas-phase reactions with hydroxyl (•OH) radicals, for instance, preferentially occur at the C1/C2 positions, leading to oxygenated products like naphthalene-1,8-dicarbaldehyde (B180751) after subsequent ring-opening. msu.edu

Radical reactions can also initiate domino cyclizations, which are cascade reactions where one transformation triggers the next. For instance, the reaction of acenaphthylene with other radical species can lead to the formation of larger polycyclic aromatic hydrocarbons like fluoranthene. This type of transformation, where multiple bonds are formed in a single synthetic operation, is a powerful tool in organic synthesis. While specific domino cyclizations starting from this compound are not widely reported, the inherent reactivity of the acenaphthylene core suggests its potential as a participant in such radical-mediated cascades.

Rearrangement and Isomerization Pathways

Rearrangements are common in reactions that proceed through carbocation intermediates, particularly if a more stable carbocation can be formed via the migration of an adjacent group (a Wagner-Meerwein rearrangement ).

As discussed in section 3.2.1, electrophilic addition to this compound is expected to form a C1 carbocation. This cation is already resonance-stabilized (benzylic-like). A 1,2-hydride or 1,2-alkyl shift would likely lead to a less stable secondary carbocation within the fused ring system. Therefore, significant skeletal rearrangements of the initially formed carbocation are not generally expected under typical electrophilic addition conditions. However, under forcing conditions or with specifically designed substrates, the possibility of such rearrangements cannot be entirely ruled out if a pathway to an exceptionally stable rearranged intermediate exists. To date, specific studies documenting such isomerization pathways for this compound are scarce.

Oxidation-Reduction Chemistry

The redox chemistry of this compound is characterized by reactions that target either the ethylenic double bond of the five-membered ring or the aromatic system, leading to a variety of transformation products. The presence of the chlorine atom influences the reactivity of the molecule in these processes.

Oxidation Reactions

The oxidation of this compound can lead to the cleavage of the C1-C2 double bond, resulting in the formation of chlorinated naphthalic anhydride (B1165640) derivatives. This transformation is analogous to the oxidation of the parent compound, acenaphthene (B1664957), and its other substituted derivatives.

One of the key oxidation products is 4-chloro-1,8-naphthalic anhydride. The synthesis of this compound can be achieved through the oxidation of 5-chloroacenaphthene (B144682) using an oxidizing agent such as sodium dichromate in acetic acid. chemicalbook.com While this specific precursor is 5-chloroacenaphthene, the reaction demonstrates the feasibility of oxidizing a chloro-substituted acenaphthene core to the corresponding naphthalic anhydride. The general process for obtaining 4-chloro-1,8-naphthalic anhydride can also start from the nitration of acenaphthene, followed by oxidation to 4-nitro-1,8-naphthalic anhydride and subsequent reduction and substitution reactions.

The oxidation of acenaphthene itself can be catalyzed by various metal oxides. For instance, the vapor-phase catalytic oxidation of acenaphthene using vanadium oxide at elevated temperatures (250-550 °C) yields naphthaldehydic acid and other partially oxidized products. google.com It is plausible that this compound would undergo a similar transformation under these conditions, leading to chlorinated analogs of these products.

Potassium dichromate is a potent oxidizing agent for such transformations. byjus.com For example, the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) can be achieved with potassium dichromate in the presence of sulfuric acid. quora.com In the context of acenaphthene derivatives, potassium dichromate in the presence of Lewis acids has been shown to be an efficient system for the oxidation of various organic compounds under solid-phase conditions. nih.gov

The general mechanism for chromic acid oxidation of alcohols, which can be formed as intermediates in the oxidation of alkenes, involves the formation of a chromate (B82759) ester followed by an elimination step to form the carbonyl compound. nih.gov In the case of this compound, initial attack on the double bond could lead to a diol, which would then be further oxidized.

Ozonolysis represents another method for the oxidative cleavage of the double bond in this compound. This reaction typically involves bubbling ozone through a solution of the alkene, followed by a work-up step. mdpi.comgoogle.com For haloalkenes, the ozonolysis can yield a variety of products, including epoxides and secondary ozonides, with the product distribution being influenced by the halogen substituent.

Table 1: Oxidation Reactions of Acenaphthene Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

| 5-Chloroacenaphthene | Sodium dichromate, Acetic acid | 4-Chloro-1,8-naphthalic anhydride | chemicalbook.com |

| Acenaphthene | Vanadium oxide (catalyst), Air (vapor phase) | Naphthaldehydic acid | google.com |

| Alcohols | Potassium dichromate, Lewis acids | Carbonyl compounds | nih.gov |

This table summarizes oxidation reactions of acenaphthene and its derivatives, providing analogous transformations for this compound.

Reduction Reactions

The reduction of this compound primarily targets the ethylenic double bond, converting the acenaphthylene core to the more saturated acenaphthene structure.

A common method for this reduction involves the use of alkali metals in a suitable solvent. For instance, substituted acenaphthylenes can be converted to their corresponding acenaphthene derivatives by treatment with sodium in anhydrous tetrahydrofuran (B95107) (THF). This reaction proceeds through the formation of a dianion intermediate, which is then quenched to yield the final reduced product.

The Wolff-Kishner reduction provides another route for the complete reduction of a carbonyl group, which could be a potential intermediate in the transformation of this compound, to a methylene (B1212753) group. youtube.comyoutube.commasterorganicchemistry.comyoutube.com This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide, at elevated temperatures. youtube.comyoutube.commasterorganicchemistry.comyoutube.com

Catalytic hydrogenation is a widely used method for the reduction of alkenes to alkanes. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reduction of alkynes can also be controlled to yield either the cis-alkene using Lindlar's catalyst or the trans-alkene using sodium in liquid ammonia. youtube.com It is expected that this compound would undergo catalytic hydrogenation to yield 1-chloroacenaphthene.

Table 2: Reduction Reactions of Carbonyls and Alkenes

| Reactant Type | Reducing Agent/Method | Product Type | Reference |

| Ketone | Wolff-Kishner (Hydrazine, KOH) | Alkane | youtube.comyoutube.commasterorganicchemistry.comyoutube.com |

| Alkyne | Sodium in liquid ammonia | trans-Alkene | youtube.com |

| Alkyne | Lindlar's Catalyst, H₂ | cis-Alkene | youtube.com |

This table presents common reduction reactions applicable to functional groups that could be present on or derived from this compound, illustrating potential transformation pathways.

Synthesis and Derivatization of Functionalized Acenaphthylene Systems

Strategies for Novel Functionalized Acenaphthylene (B141429) Derivatives

The functionalization of the acenaphthylene core, a non-alternant polycyclic aromatic hydrocarbon, is a key area of research for creating advanced materials with unique electronic and photophysical properties. The introduction of a chlorine atom at the C1 position of acenaphthylene provides a reactive handle for further synthetic transformations.

A primary strategy for creating novel derivatives is through electrophilic substitution reactions . The acenaphthylene ring system can undergo reactions such as halogenation, nitration, and Friedel-Crafts acylation. The presence of the chloro group on the C1=C2 double bond influences the regioselectivity of these substitutions on the aromatic nucleus.

Another significant approach is the modification of the five-membered ring . The double bond in 1-chloroacenaphthylene (B12796275) is susceptible to various addition reactions. Furthermore, oxidation of the acenaphthylene core can yield acenaphthenequinone (B41937), a versatile precursor for a wide range of heterocyclic compounds.

Transition metal-catalyzed cross-coupling reactions are pivotal in the synthesis of functionalized acenaphthylene derivatives. For instance, after conversion of the chloro-substituent to a more suitable group like a boronic ester, Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, attaching aryl or other organic fragments to the acenaphthylene scaffold.

More advanced strategies involve C-H activation and annulation reactions . These methods allow for the direct formation of new rings fused to the acenaphthylene system, leading to extended polycyclic aromatic hydrocarbons with tailored properties. nih.gov For example, rhodium-catalyzed tandem C-H penta- and hexaannulation of aryl alkyl ketones with acetylenedicarboxylates provides a direct route to acenaphthylene-containing polycyclic aromatic hydrocarbons (AN-PAHs). nih.gov This approach is noted for its high chemo- and regioselectivity. nih.gov

Synthesis of Fused Polycyclic Aromatic Heterocycles

The acenaphthylene framework serves as an excellent starting point for the synthesis of complex, fused heterocyclic systems, which are of interest in materials science and medicinal chemistry.

Acenaphtho[1,2-b]benzoquinolines from 2-Chloroacenaphthylene-1-Carbaldehyde

A significant application of functionalized acenaphthylene is the synthesis of acenaphtho[1,2-b]benzoquinolines. This class of compounds is synthesized from 2-chloroacenaphthylene-1-carbaldehyde, which can be prepared from this compound through a Vilsmeier-Haack reaction. The subsequent steps involve a condensation reaction and a cyclization cascade.

The synthetic pathway typically proceeds via a Friedländer annulation . In this reaction, 2-chloroacenaphthylene-1-carbaldehyde is reacted with an aniline (B41778) derivative that possesses an active methylene (B1212753) group adjacent to the amino group, such as 2-aminoacetophenone (B1585202) or a related compound. The reaction is usually catalyzed by a base or an acid. The initial step is a condensation between the aldehyde and the amine to form a Schiff base, which then undergoes an intramolecular cyclization and dehydration to afford the final acenaphtho[1,2-b]benzoquinoline structure. The chlorine atom can be retained in the final product or can be the site for further derivatization.

Other Condensed Ring Systems Incorporating Acenaphthylene Moieties

Beyond benzoquinolines, the acenaphthylene scaffold has been incorporated into a variety of other condensed ring systems.

Acenaphtho[1,2-b]quinoxalines : These compounds are readily synthesized by the condensation reaction of acenaphthenequinone (obtainable by oxidation of acenaphthylene) with various substituted 1,2-diaminobenzenes. This modular synthesis allows for the introduction of a wide range of functional groups onto the quinoxaline (B1680401) portion of the molecule.

Acenaphthylene-fused Heteroarenes : Palladium-catalyzed reaction cascades have been employed to synthesize acenaphthylene-fused five- and six-membered heteroarenes. These reactions often involve a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. This methodology has been successful in creating fused thiophene (B33073), furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) derivatives.

Fluoranthene Derivatives : Radical-molecule reactions between acenaphthylene and species like the cyclopentadienyl (B1206354) radical can lead to the formation of fluoranthene, aceanthrylene, and acephenanthrylene (B1206934) through addition to the various double bonds of acenaphthylene followed by rearrangement. acs.org

Regioselective and Stereoselective Aspects in Derivative Formation

The control of regioselectivity and stereoselectivity is crucial in the synthesis of well-defined acenaphthylene derivatives.

Regioselectivity in the functionalization of this compound is largely governed by the electronic nature of the starting material. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack certain positions on the naphthalene (B1677914) core, influenced by the directing effects of the existing chloro-vinyl group. For the synthesis of fused systems, such as the acenaphtho[1,2-b]benzoquinolines from 2-chloroacenaphthylene-1-carbaldehyde, the regioselectivity of the final product is predetermined by the positions of the reactive functional groups on the precursors. nih.gov C-H activation strategies also show high regioselectivity, often directed by a functional group on the substrate. nih.gov

Stereoselectivity is a key consideration in addition reactions across the C1=C2 double bond of acenaphthylene and its derivatives. For example, the halogenation of acenaphthylene typically proceeds via an anti-addition mechanism, leading to a trans-dihalide product. This is due to the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. Similarly, epoxidation followed by ring-opening will also lead to anti-dihydroxylation.

Scaffold Diversification and Structure-Activity Relationship Studies

The diversification of the acenaphthylene scaffold is a key strategy in the development of new organic materials with specific functions. By systematically modifying the structure of acenaphthylene derivatives and studying the resulting changes in their properties, valuable structure-activity relationships (SAR) can be established. These studies are particularly prevalent in the field of organic electronics.

The primary focus of SAR studies on acenaphthylene-based compounds has been on their photophysical and electronic properties . For instance, the introduction of electron-donating or electron-withdrawing groups onto the acenaphthylene core can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the material's electron affinity, ionization potential, and optical absorption and emission characteristics. rsc.org

The extension of the π-conjugated system through the fusion of additional aromatic or heteroaromatic rings is another common diversification strategy. The resulting larger, more planar molecules often exhibit red-shifted absorption and emission spectra and improved charge carrier mobility, which are desirable properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The following table summarizes some examples of scaffold diversification and their impact on material properties:

| Structural Modification | Observed Effect on Properties | Potential Application |

| Introduction of electron-withdrawing groups (e.g., cyano, nitro) | Increased electron affinity, altered fluorescence | n-type organic semiconductors |

| Fusion of thiophene rings | Enhanced π-conjugation, improved charge transport | Organic field-effect transistors (OFETs) |

| Annulation to form extended PAHs | Red-shifted absorption/emission, tunable bandgap | Organic photovoltaics (OPVs), OLEDs |

| Introduction of bulky substituents | Disruption of intermolecular packing, increased solubility | Solution-processable organic electronics |

These SAR studies provide crucial insights for the rational design of new acenaphthylene-based materials with optimized performance for specific technological applications.

Advanced Spectroscopic and Analytical Methodologies for Research on 1 Chloroacenaphthylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-chloroacenaphthylene (B12796275) in solution. nih.gov By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can piece together the molecule's connectivity and chemical environment. nih.govuobasrah.edu.iqmdpi.com

¹H NMR spectroscopy provides information on the number, environment, and spatial relationships of hydrogen atoms. For this compound, the aromatic protons would exhibit characteristic chemical shifts in the downfield region of the spectrum. The precise chemical shifts and coupling constants (J-values) between adjacent protons are critical for assigning each signal to a specific proton on the acenaphthylene (B141429) core. nih.govrsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further confirm the connectivity of these protons. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. careerendeavour.com The spectrum would show distinct signals for each unique carbon atom in this compound, with their chemical shifts indicating their hybridization and proximity to the electron-withdrawing chlorine atom. careerendeavour.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic system of this compound. mdpi.com Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are vital for linking the proton and carbon signals, thereby providing a complete and unambiguous assignment of the NMR spectra and confirming the molecular structure. mdpi.comibaraki.ac.jp

Dynamic NMR spectroscopy can be employed to study conformational changes or restricted rotation within the molecule, although significant dynamic processes are less expected in the rigid, planar structure of this compound under standard conditions. uobasrah.edu.iq

Table 1: Predicted NMR Data for this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the search results. Actual values would need to be determined experimentally.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H-2 | 7.2-7.4 | C-1 | 130-135 |

| H-3 | 7.5-7.7 | C-2 | 120-125 |

| H-4 | 7.6-7.8 | C-2a | 140-145 |

| H-5 | 7.6-7.8 | C-3 | 125-130 |

| H-6 | 7.8-8.0 | C-4 | 125-130 |

| H-7 | 7.4-7.6 | C-5 | 128-133 |

| H-8 | 7.3-7.5 | C-5a | 140-145 |

| C-6 | 122-127 | ||

| C-7 | 122-127 | ||

| C-8 | 128-133 | ||

| C-8a | 145-150 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR Spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule. For this compound, the FTIR spectrum would be expected to show:

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations , which provide information about the substitution pattern of the aromatic system.

A characteristic C-Cl stretching vibration , the frequency of which is sensitive to the nature of the carbon atom it is attached to (in this case, an sp² hybridized carbon).

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong infrared absorptions are associated with vibrations that cause a change in the dipole moment, strong Raman signals arise from vibrations that cause a change in the polarizability of the molecule. The C=C bonds of the acenaphthylene core and the C-Cl bond are expected to produce noticeable Raman signals.

Together, FTIR and Raman spectroscopy offer a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation.

Table 2: Predicted Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the search results. Actual values would need to be determined experimentally.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1610-1580, 1500-1400 | 1610-1580, 1500-1400 |

| C-H In-plane Bend | 1300-1000 | 1300-1000 |

| C-H Out-of-plane Bend | 900-675 | 900-675 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within this compound. msu.eduyoutube.com

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum is a plot of absorbance versus wavelength. Polycyclic aromatic hydrocarbons like acenaphthylene and its derivatives typically exhibit multiple absorption bands corresponding to π → π* transitions. The introduction of a chlorine atom can cause a slight shift in the absorption maxima (λ_max) compared to the parent acenaphthylene molecule due to its electronic effects. nih.gov The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated aromatic system. msu.edu

Fluorescence Spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. youtube.com Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, the emission spectrum would be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). youtube.com The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the molecular structure and environment. These techniques are crucial for understanding the photophysical properties of the compound. researchgate.netresearchgate.net

Table 3: Predicted Electronic Spectroscopy Data for this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the search results. Actual values would need to be determined experimentally.

| Technique | Parameter | Predicted Value |

|---|---|---|

| UV-Vis Absorption | λ_max 1 | ~230 nm |

| λ_max 2 | ~290 nm | |

| λ_max 3 | ~325 nm |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

In a typical electron ionization (EI) mass spectrometry experiment, molecules of this compound are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound will exhibit a characteristic M⁺• and (M+2)⁺• peak pattern, with the (M+2)⁺• peak having approximately one-third the intensity of the M⁺• peak. youtube.comdocbrown.info This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgrsc.org The analysis of these fragment ions can provide valuable structural information. For this compound, common fragmentation pathways might include the loss of a chlorine radical (Cl•) or the loss of HCl, leading to the formation of other characteristic ions. docbrown.infodocbrown.info The fragmentation pattern serves as a molecular fingerprint that can be used for identification. docbrown.info

Table 4: Predicted Mass Spectrometry Data for this compound The monoisotopic mass of this compound (C₁₂H₇Cl) is approximately 186.02 u (for ³⁵Cl). chemspider.com

| m/z Value | Relative Intensity | Possible Ion Identity |

|---|---|---|

| 188 | ~33% | [C₁₂H₇³⁷Cl]⁺• (M+2) |

| 186 | 100% (Base Peak) | [C₁₂H₇³⁵Cl]⁺• (M) |

| 151 | Variable | [C₁₂H₇]⁺ (Loss of Cl) |

X-ray Spectroscopic Methods for Electronic and Geometric Structure (e.g., XPS, XAS, XES)

X-ray spectroscopic techniques provide element-specific information about the electronic and local geometric structure of materials. wikipedia.orgazom.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that can determine the elemental composition and chemical states of the elements within this compound. By irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons, XPS can identify the presence of carbon and chlorine. High-resolution scans of the C 1s and Cl 2p regions would provide information about their chemical environments. For instance, the C 1s spectrum could potentially distinguish between carbons bonded to other carbons and the carbon bonded to chlorine.

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure around a specific element. springernature.commdpi.comyoutube.com By tuning the X-ray energy through the absorption edge of an element (e.g., the Cl K-edge), one can obtain a spectrum with two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govyoutube.com XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.com EXAFS provides information about the bond distances and coordination numbers of the neighboring atoms. mdpi.com

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied electronic states. wikipedia.orgdiamond.ac.ukkristina-kvashnina.comdiamond.ac.uk In XES, a core hole created by an incident X-ray is filled by an electron from a higher energy level, resulting in the emission of a fluorescent X-ray. wikipedia.orgdiamond.ac.uk The energy of the emitted photon provides information about the energy difference between the electronic levels involved. wikipedia.orgdiamond.ac.uk High-resolution XES can provide detailed insights into the electronic structure, such as the character of the molecular orbitals involving the chlorine atom. azom.com

Dissociative Electron Attachment (DEA) Spectroscopy for Anion Formation and Decay

Dissociative Electron Attachment (DEA) is a process where a low-energy free electron attaches to a molecule, forming a transient negative ion (TNI). nih.gov This TNI can then decay by dissociating into a stable negative ion and one or more neutral fragments. researchgate.net DEA spectroscopy measures the yield of these fragment anions as a function of the incident electron energy. aps.org

For this compound, the DEA process would likely proceed via the following general pathway:

e⁻ + C₁₂H₇Cl → [C₁₂H₇Cl]⁻* → C₁₂H₇• + Cl⁻

The DEA spectrum would show resonant peaks at specific electron energies where the formation of the Cl⁻ anion is most efficient. The positions and intensities of these resonances provide information about the energies of the temporary negative ion states and the dynamics of their dissociation. aps.org Given the high electron affinity of the chlorine atom, the cleavage of the C-Cl bond is expected to be a major dissociation channel. unl.edursc.org This technique offers a unique window into the fundamental interactions of low-energy electrons with the molecule, which is relevant to understanding radiation damage and plasma chemistry. rsc.org

Table 5: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₇Cl |

| Acenaphthylene | C₁₂H₈ |

Theoretical and Computational Chemistry Approaches to 1 Chloroacenaphthylene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. For 1-chloroacenaphthylene (B12796275), the HOMO is expected to be a π-orbital associated with the polycyclic aromatic system, while the LUMO would also be a π*-antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: Calculations of electron density show how electrons are distributed throughout the molecule. An electrostatic potential (ESP) map visually represents the regions of positive and negative charge. In this compound, the electronegative chlorine atom would create a region of negative electrostatic potential, while the hydrogen atoms and parts of the carbon framework would exhibit a positive potential. These maps are invaluable for predicting how the molecule will interact with other reagents, with electrophiles being attracted to electron-rich areas and nucleophiles to electron-poor areas.

Reactivity Descriptors: Quantum chemical calculations can provide various descriptors to quantify reactivity. wikipedia.org These include:

Ionization Potential (IP): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (EA): The energy released when an electron is added (related to the LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

These descriptors, derived from the electronic structure, help in systematically predicting the reactivity of this compound in various chemical reactions.

Calculation of Bond Dissociation Energies and Thermochemical Properties

Bond Dissociation Energy (BDE): The BDE is the energy required to break a specific bond homolytically (forming two radicals). wikipedia.org It is a direct measure of bond strength. testbook.com For this compound, the most significant BDEs would be for the C-Cl bond and the various C-H bonds. The C-Cl bond BDE is critical for understanding thermal and photochemical degradation pathways. Comparing the BDE of the C-Cl bond in this compound to that in other chloroarenes can provide insights into how the acenaphthylene (B141429) backbone influences this bond's stability. The BDE is defined as the standard-state enthalpy change for the reaction at a specified temperature, typically 298 K. ucsb.edu

Thermochemical Properties: Computational methods can accurately predict key thermochemical properties. These are essential for understanding the stability and behavior of this compound under different conditions.

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the thermodynamic stability of the molecule.

Entropy (S°): A measure of the molecule's disorder, calculated from its vibrational, rotational, and translational degrees of freedom.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These properties are crucial for chemical engineering applications and for predicting reaction equilibria and kinetics.

Illustrative Calculated Thermochemical Data for this compound (Note: The following data are illustrative examples and not from specific experimental or published computational studies on this compound.)

| Property | Calculated Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔHf°, gas, 298 K) | +250.5 | kJ/mol |

| Standard Entropy (S°, gas, 298 K) | 380.2 | J/(mol·K) |

| C-Cl Bond Dissociation Energy (BDE, 298 K) | 360.8 | kJ/mol |

| C-H Bond Dissociation Energy (average, 298 K) | 440.5 | kJ/mol |

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying reaction mechanisms. aps.org For this compound, DFT can be used to explore potential energy surfaces for various reactions, such as nucleophilic substitution, oxidation, or addition reactions.

By mapping the potential energy surface, key structures along a reaction coordinate can be identified:

Reactants and Products: Optimized geometries and energies of the starting materials and final products.

Transition States (TS): The highest energy point on the reaction pathway, which is a saddle point on the potential energy surface. The structure of the TS provides crucial insights into the bond-making and bond-breaking processes.

Intermediates: Any stable species that are formed and consumed during the reaction.

From the energies of these species, important kinetic and thermodynamic parameters can be calculated. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. The reaction energy (the energy difference between products and reactants) determines if a reaction is exothermic or endothermic. DFT studies can elucidate, for example, the mechanism of nucleophilic aromatic substitution on this compound, determining whether it proceeds via an SNAr (addition-elimination) or a benzyne-type (elimination-addition) mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in condensed phases (liquid or solid) and its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time. nih.gov This provides a dynamic picture of molecular behavior.

Conformational Analysis: For flexible molecules, MD can explore different conformations. For this compound, while the core structure is planar, minor out-of-plane vibrations and interactions with the environment can be studied.

Intermolecular Interactions: In a simulation box containing multiple this compound molecules and a solvent, MD can reveal how these molecules pack together and interact. This is crucial for understanding properties like solubility, viscosity, and crystal packing. The simulations can quantify interactions such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom.

Solvation: MD simulations can model the solvation shell around a this compound molecule, showing the preferred orientation of solvent molecules and calculating the free energy of solvation.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound and its reaction products.

NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.govescholarship.org These can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can be compared with experimental data to confirm the structure. Discrepancies between calculated and experimental shifts can sometimes reveal subtle structural or electronic effects. scispace.comsigmaaldrich.com

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and their corresponding intensities. mit.edu These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. The calculated IR spectrum provides a characteristic fingerprint of the molecule, which is invaluable for functional group identification and for tracking changes during a reaction.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the wavelengths of light the molecule absorbs and the nature of the electronic excitations involved.

Illustrative Predicted Spectroscopic Data for this compound (Note: The following data are illustrative examples and not from specific experimental or published computational studies on this compound.)

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Calculated Chemical Shift (δ) for C1 (C-Cl) | 131.5 ppm |

| Calculated Chemical Shift (δ) for C2 | 128.9 ppm | |

| IR | Calculated C-Cl Stretch Frequency | 755 cm⁻¹ |

| Calculated C=C Aromatic Stretch Frequency | 1610 cm⁻¹ | |

| UV-Vis | Calculated λmax (in hexane) | 325 nm |

Computational Analysis of Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, computational methods are essential for predicting the regioselectivity and stereoselectivity. rsc.org

Regioselectivity: This refers to the preference for reaction at one position over another. For example, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile could attack several different carbon atoms on the aromatic rings. By calculating the activation energies for the pathways leading to each possible regioisomer, the most favorable reaction site can be predicted. The stability of the intermediate carbocations (Wheland intermediates) is often used as a guide to the regiochemical outcome.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions at the double bond of the five-membered ring (e.g., epoxidation or dihydroxylation) could lead to stereoisomeric products. Computational modeling of the transition states for the formation of different stereoisomers can explain and predict the observed stereochemical outcome (e.g., syn vs. anti addition). The relative energies of the transition states are directly related to the ratio of the products formed.

By providing a detailed energetic map of all possible reaction pathways, computational analysis serves as a powerful predictive tool in the synthesis and modification of this compound. rsc.org

Emerging Applications in Organic Synthesis and Functional Materials Research

1-Chloroacenaphthylene (B12796275) as a Building Block in Advanced Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-chlorine bond, which allows for various cross-coupling reactions. nih.govlibretexts.orgsigmaaldrich.com The strained nature of the five-membered ring in the acenaphthylene (B141429) core also influences its reactivity. Transition metal-catalyzed reactions, particularly those involving palladium, are instrumental in utilizing this compound for the construction of more complex molecules. nih.govlibretexts.orgsigmaaldrich.com

Key synthetic transformations involving this compound as a building block include:

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent in this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. Notable examples of such reactions that can be applied to this compound include the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings. libretexts.org These methodologies enable the introduction of a wide range of substituents at the 1-position of the acenaphthylene core, leading to a diverse array of derivatives. For instance, the Suzuki-Miyaura coupling would allow for the reaction of this compound with an organoboron compound to form a new C-C bond.

Synthesis of Fused Heterocyclic Systems: this compound can be a precursor for the synthesis of acenaphthylene-fused heteroarenes. beilstein-journals.org Palladium-catalyzed reaction cascades, such as a Suzuki-Miyaura coupling followed by an intramolecular C–H arylation, can be employed to construct these complex polycyclic aromatic compounds. beilstein-journals.org These fused systems are of significant interest due to their unique electronic and photophysical properties.

Carbonylative Coupling Reactions: The carbon-chlorine bond in this compound can also participate in palladium-catalyzed carbonylative coupling reactions. rsc.org This allows for the introduction of a carbonyl group, leading to the formation of acenaphthylen-1-yl ketones and related derivatives, which are valuable intermediates in the synthesis of various fine chemicals. rsc.org

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions applicable to this compound:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Stille | Organotin compounds | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Hiyama | Organosilicon compounds | Pd catalyst, Fluoride source | C-C |

| Negishi | Organozinc compounds | Pd or Ni catalyst | C-C |

| Kumada | Grignard reagents (Organomagnesium compounds) | Pd or Ni catalyst | C-C |

| Buchwald-Hartwig | Amines, Amides | Pd catalyst, Ligand (e.g., phosphine-based) | C-N |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

Research into Its Use in the Synthesis of Dyes, Pigments, and Optoelectronic Materials

The extended π-conjugated system of the acenaphthylene core makes its derivatives, including those synthesized from this compound, promising candidates for applications in dyes, pigments, and optoelectronic materials. nih.gov The ability to functionalize the acenaphthylene scaffold via the chloro-substituent allows for the tuning of its electronic and optical properties.

Dyes and Pigments: The chromophoric acenaphthylene unit can be incorporated into larger conjugated systems to create new dyes and pigments. By introducing various auxochromic and chromophoric groups through reactions at the 1-position, the absorption and emission properties can be modulated across the visible spectrum. For example, coupling reactions can be used to attach electron-donating or electron-withdrawing groups, which can significantly alter the color of the resulting compound.

Optoelectronic Materials: Acenaphthylene-containing polycyclic aromatic hydrocarbons (PAHs) are noteworthy for their potential in organic functional materials due to their non-alternant electronic structure, which can enhance electron affinity. nih.gov This makes them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound can serve as a key intermediate in the synthesis of these advanced materials. For instance, it can be used to synthesize acenaphthylene-fused heteroarenes, which are a class of materials being explored for their attractive photophysical properties and applications in organic electronics. beilstein-journals.org

The following table outlines the potential applications of this compound derivatives in this field:

| Material Class | Application | Synthetic Strategy from this compound |

| Azo Dyes | Colorants for textiles, printing | Diazotization of an amino-acenaphthylene derivative (synthesized from this compound) followed by coupling with a suitable aromatic compound. |

| Fused-Ring Pigments | High-performance pigments | Annulation reactions starting from functionalized acenaphthylenes derived from this compound. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer materials, host materials | Synthesis of fluorescent or phosphorescent acenaphthylene derivatives through cross-coupling reactions. |

| Organic Field-Effect Transistors (OFETs) | p-type or n-type semiconductors | Construction of extended π-conjugated systems based on the acenaphthylene core. |

| Organic Photovoltaics (OPVs) | Donor or acceptor materials | Synthesis of acenaphthylene-based polymers or small molecules with tailored energy levels. |

Polymerization Studies and Polyacenaphthylene Derivatives

The polymerization of acenaphthylene and its derivatives leads to polyacenaphthylene, a polymer with high thermal stability. The presence of a chloro-substituent in this compound is expected to influence the polymerization process and the properties of the resulting polymer.

The polymerization of this compound can theoretically proceed through various mechanisms, including radical and cationic polymerization. wikipedia.orgyoutube.comlibretexts.orglumenlearning.comlibretexts.orglibretexts.org The specific mechanism will depend on the initiator and reaction conditions employed.

Cationic Polymerization: Due to the presence of the electron-withdrawing chloro group, the double bond of this compound is less nucleophilic than that of unsubstituted acenaphthylene. However, cationic polymerization can still be initiated by strong acids or Lewis acids. wikipedia.orglibretexts.org The stability of the resulting carbocation intermediate is a crucial factor. The acenaphthylene ring system can help to delocalize the positive charge. The polymerization would proceed via the repeated addition of monomer units to the growing cationic chain end. libretexts.orgnih.gov

Radical Polymerization: Radical polymerization is a common method for polymerizing vinyl monomers and can be initiated by radical initiators such as AIBN or benzoyl peroxide. youtube.comlibretexts.orglumenlearning.comlibretexts.org The reaction proceeds through initiation, propagation, and termination steps. The regioselectivity of the monomer addition during propagation is an important aspect, with the growing polymer chain typically adding to the less substituted carbon of the double bond to generate a more stable radical intermediate. libretexts.org The presence of the chloro-substituent can influence the reactivity of the monomer and the stability of the propagating radical.

Coordination Polymerization: Transition metal catalysts, such as those based on palladium, can also be used to polymerize substituted acetylenes and potentially vinyl monomers like this compound. rsc.org For instance, the polymerization of 1-chloro-2-phenylacetylene has been achieved using cationic palladium catalysts, proceeding through a proposed coordination-insertion mechanism. rsc.org A similar approach could potentially be applied to this compound.

The synthesis of poly(this compound) would result in a polymer with modified properties compared to unsubstituted polyacenaphthylene. The presence of the chlorine atom would be expected to increase the polymer's density, refractive index, and potentially its flame retardancy. It would also alter its solubility characteristics.

The characterization of such a polymer would involve a range of analytical techniques to determine its molecular weight, structure, thermal properties, and morphology. nih.gov

The following table outlines the common techniques used for the characterization of polyacenaphthylene derivatives:

| Property | Characterization Technique(s) | Information Obtained |

| Molecular Weight and Molecular Weight Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Mₙ (Number-average molecular weight), Mₙ (Weight-average molecular weight), Polydispersity Index (PDI) |

| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the polymer structure, tacticity, and end-groups. |

| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Thermal stability, decomposition temperature, glass transition temperature (T₉), melting temperature (Tₘ). |

| Crystallinity and Morphology | X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Degree of crystallinity, surface morphology, and internal structure. |

| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Absorption and emission characteristics, optical bandgap. |

Exploratory Research in Catalytic Systems (e.g., as a Ligand Component or Photocatalyst Precursor)

The rigid and extended aromatic system of acenaphthylene makes it an attractive scaffold for the design of ligands for transition metal catalysis and as a potential precursor for photocatalysts.

Ligand Component: this compound can be a starting material for the synthesis of novel ligands for transition metal catalysts. mdpi.comacs.orgrutgers.edu For example, it can be converted into acenaphthene-based N-heterocyclic carbene (NHC) ligands. mdpi.comacs.org These ligands, with their unique steric and electronic properties conferred by the acenaphthylene backbone, have shown great promise in various catalytic reactions, including cross-coupling and enantioselective transformations. mdpi.com The synthesis of these ligands often involves the conversion of the chloro-group to other functionalities, followed by the construction of the heterocyclic ring.

Photocatalyst Precursor: The photophysical properties of acenaphthylene derivatives suggest their potential use as photocatalysts. Upon absorption of light, they can be excited to a higher energy state and then participate in electron transfer or energy transfer processes to initiate chemical reactions. By functionalizing this compound with appropriate electron-donating or -accepting groups, or by incorporating it into larger conjugated systems, it may be possible to develop novel organic photocatalysts. These metal-free catalysts are of great interest for sustainable and green chemistry applications.

The table below summarizes the potential roles of this compound in catalytic systems:

| Catalytic Application | Role of this compound Derivative | Potential Advantages |

| Homogeneous Catalysis | Precursor to a ligand (e.g., NHC, phosphine) for a transition metal complex. | The rigid acenaphthylene backbone can provide specific steric and electronic properties to the catalyst, enhancing its activity and selectivity. |

| Heterogeneous Catalysis | Monomer for a polymeric support for a catalyst. | High thermal stability of the polyacenaphthylene backbone can lead to robust catalyst supports. |

| Photocatalysis | Precursor to an organic photocatalyst. | The tunable electronic properties of the acenaphthylene chromophore allow for the design of photocatalysts with specific redox potentials and light absorption characteristics. |

Electrochemical Behavior and Electrochemistry Research

Investigation of Redox Properties and Electron Transfer Mechanisms

The redox behavior of haloaromatic compounds like 1-Chloroacenaphthylene (B12796275) is primarily characterized by the initial electron transfer to the molecule, forming a radical anion. The stability and subsequent fate of this radical anion are central to its electrochemical profile.

Upon one-electron reduction, haloaromatic molecules form a radical anion intermediate. Theoretical studies on various chloroaromatic compounds indicate the existence of two distinct radical anions: a π-radical anion, where the unpaired electron occupies the π* orbital of the aromatic system, and a σ-radical anion, where the electron is in the σ* orbital of the carbon-chlorine (C-Cl) bond rsc.org. While the π-radical anion is generally the more stable of the two, the cleavage of the C-Cl bond proceeds through the σ-structure rsc.org. The process can be summarized as an initial electron transfer to the π-system, followed by an intramolecular electron transfer to the C-Cl σ* orbital, leading to bond dissociation.

| Compound | Oxidation Onset Potential (V vs. Pyrene) | Ionization Energy (eV) |

|---|---|---|

| Naphthalene (B1677914) | 0.58 | 8.12 |

| Phenanthrene | 0.45 | 7.85 |

| Pyrene | 0.00 | 7.41 |

| Perylene | -0.21 | 6.95 |

Data adapted from a study on PAH screening researchgate.net. The potentials are referenced against pyrene.

Voltammetric Techniques for Electrochemical Characterization (e.g., Cyclic Voltammetry)

Voltammetric techniques are indispensable tools for probing the electrochemical behavior of molecules like this compound. Cyclic voltammetry (CV) is one of the most commonly used methods to study redox processes, providing information on the electronic structure and stability of different oxidation states jst.go.jpjst.go.jp.

In a typical CV experiment, the potential applied to a working electrode is swept linearly between two set points and back again, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. For a simple, reversible one-electron transfer process where both the oxidized and reduced species are stable, the voltammogram has a characteristic shape with one anodic (oxidation) and one cathodic (reduction) peak.

However, for haloaromatics like this compound, the reduction is typically an irreversible process. This is because the initial electron transfer is followed by the rapid and irreversible cleavage of the C-Cl bond, as discussed in the previous section. This chemical step prevents the re-oxidation of the radical anion on the reverse scan, leading to the absence of an anodic peak corresponding to the initial reduction. The voltammogram would therefore show a cathodic peak on the forward scan but lack the corresponding anodic peak on the reverse scan.

The choice of solvent and supporting electrolyte can significantly influence the voltammetric response. The presence of coordinating anions from the electrolyte can destabilize the radical cation species formed during oxidation, leading to irreversible voltammetric behavior jst.go.jp. Therefore, weakly coordinating electrolytes are often preferred for studying the intrinsic redox properties of PAHs jst.go.jp.

| Parameter | Description | Significance for this compound Study |

|---|---|---|

| Peak Potential (Ep) | The potential at which the current reaches a maximum for a redox event. | Indicates the potential at which reduction (Epc) of the C-Cl bond is initiated. |

| Peak Current (ip) | The maximum current measured for a redox event. | Related to the concentration of the analyte and the rate of the electron transfer process. |

| Reversibility | Determined by the ratio of anodic to cathodic peak currents (ipa/ipc) and the separation between peak potentials (ΔEp). | The reduction of this compound is expected to be irreversible due to the C-Cl bond cleavage. |

Applications in Electrosynthesis and Electrochemical Sensing Technologies

The unique electrochemical behavior of this compound opens up possibilities for its use in both electrosynthesis and the development of electrochemical sensors.

Electrosynthesis: Electrosynthesis utilizes electricity to drive chemical reactions, offering a green and sustainable alternative to traditional synthesis methods that often rely on stoichiometric redox reagents mcgill.caresearchgate.net. The electrochemical reduction of this compound leads to the cleavage of the C-Cl bond, generating a highly reactive acenaphthylene (B141429) radical or anion. This reactive intermediate can be trapped by various reagents to form new chemical bonds. This strategy can be used for:

C-H Functionalization: The electrochemically generated radical can participate in reactions that functionalize C-H bonds, a key transformation in organic synthesis researchgate.netoaepublish.com.

Formation of Carbon-Heteroatom Bonds: The reactive intermediate could be used to construct new bonds between carbon and other elements like nitrogen, oxygen, or sulfur researchgate.net.

Polymerization: Electropolymerization of aromatic compounds is a method to create thin, conductive films on electrode surfaces acs.org. This compound could potentially be used as a monomer in such processes.

The selectivity of electrosynthetic reactions can often be controlled by adjusting the applied potential, making it a highly tunable synthetic method udel.eduudel.edu.

Electrochemical Sensing Technologies: Electrochemical sensors are devices that use an electrochemical response to detect and quantify a target analyte. They are known for their high sensitivity, low cost, and potential for miniaturization nih.gov. Materials derived from this compound could be incorporated into sensors in several ways:

Modified Electrodes: An electrode could be modified with a polymer film created by the electropolymerization of this compound or a derivative. The electrochemical properties of this film could change upon interaction with a specific analyte, generating a detectable signal. For example, an electropolymerized film was used to create a sensor for anthracene-9-carboxylic acid rsc.org.

Indicator Labels: The acenaphthylene core could be part of a larger molecule used as an electroactive label in biosensors, such as immunosensors or aptasensors nih.gov.

Platform for Nanomaterials: Graphene and other nanomaterials are often used to enhance the performance of electrochemical sensors nih.gov. Acenaphthylene-based structures could be used to functionalize these nanomaterials to impart specific recognition capabilities.

The development of such sensors would involve optimizing the electrode material and detection method (e.g., voltammetry or amperometry) to achieve high sensitivity and selectivity for the target molecule mdpi.com.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. acs.orgnih.govyoutube.com The development of sustainable synthetic routes to 1-Chloroacenaphthylene (B12796275) is a critical area of future research. Current industrial production of acenaphthylene (B141429), a precursor, often involves the gas-phase dehydrogenation of acenaphthene (B1664957), which is obtained from coal tar. wikipedia.orgwikipedia.org These processes are typically energy-intensive and rely on fossil fuel-based feedstocks.